2-[(5-Nitroquinolin-8-yl)amino]ethanol

nitroquinoline regioisomer antimicrobial selectivity structure-activity relationship

2-[(5-Nitroquinolin-8-yl)amino]ethanol (molecular formula C₁₁H₁₁N₃O₃; MW 233.22 g/mol) is a nitroquinoline derivative belonging to the 8-aminoquinoline subclass, characterized by a quinoline core bearing an electron-withdrawing nitro group at the 5-position and an aminoethanol (-NHCH₂CH₂OH) substituent at the 8-position. This substitution pattern places the compound at a critical structural junction: it shares the 5-nitroquinoline pharmacophore with the clinically established antibiotic nitroxoline (5-nitro-8-hydroxyquinoline) but replaces the metal-chelating 8-hydroxy group with a non-chelating 8-aminoethanol moiety that introduces an additional hydrogen bond donor and a flexible hydroxyethyl tail.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B11630340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Nitroquinolin-8-yl)amino]ethanol
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)NCCO)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O3/c15-7-6-12-9-3-4-10(14(16)17)8-2-1-5-13-11(8)9/h1-5,12,15H,6-7H2
InChIKeyIMAVNOXINUBPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Nitroquinolin-8-yl)amino]ethanol: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Distinctions Among Nitroquinoline Aminoalcohols


2-[(5-Nitroquinolin-8-yl)amino]ethanol (molecular formula C₁₁H₁₁N₃O₃; MW 233.22 g/mol) is a nitroquinoline derivative belonging to the 8-aminoquinoline subclass, characterized by a quinoline core bearing an electron-withdrawing nitro group at the 5-position and an aminoethanol (-NHCH₂CH₂OH) substituent at the 8-position . This substitution pattern places the compound at a critical structural junction: it shares the 5-nitroquinoline pharmacophore with the clinically established antibiotic nitroxoline (5-nitro-8-hydroxyquinoline) but replaces the metal-chelating 8-hydroxy group with a non-chelating 8-aminoethanol moiety that introduces an additional hydrogen bond donor and a flexible hydroxyethyl tail [1]. The compound is classified as a quinolineaminoethanol, a chemotype explored in anti-infective drug discovery programs against ESKAPEE pathogens and Mycobacterium species [2]. Commercially, it is available as a research chemical with typical purity specifications of ≥95% .

Why 2-[(5-Nitroquinolin-8-yl)amino]ethanol Cannot Be Interchanged with Other 5-Nitroquinoline or Quinolineaminoethanol Analogs


Generic substitution among nitroquinoline derivatives is precluded by three interdependent structural determinants that govern biological activity, selectivity, and physicochemical behavior. First, the regioisomeric position of the nitro group is critical: in hypoxia-selective antitumor 4-(alkylamino)nitroquinolines, the 5-nitro isomer demonstrated the greatest hypoxic selectivity among all nitro regioisomers evaluated [1]. Conversely, the 6-nitro regioisomer of nitroxoline exhibits substantially different biological activities from the 5-nitro parent, confirming that even a single-position shift of the nitro group produces a functionally distinct compound [2]. Second, the nature of the 8-substituent dictates metal-chelation capacity: the 8-hydroxy group of nitroxoline is essential for its metallophore activity (zinc and copper intoxication), whereas the 8-amino linkage present in the target compound eliminates this mechanism entirely, re-routing biological activity toward hydrogen bond-mediated and electrostatic target engagement [3]. Third, the aminoethanol side chain introduces a flexible hydroxyethyl terminus that modulates solubility, hydrogen bond donor/acceptor count, and conformational自由度 relative to simpler 8-amino (e.g., 5-nitroquinolin-8-amine) or 8-thioether (e.g., 2-((5-nitroquinolin-8-yl)thio)ethanol) analogs [4]. These three variables—nitro position, 8-substituent chemistry, and side-chain functionality—interact non-additively, meaning that data from any single close analog cannot be extrapolated to predict the behavior of the target compound.

Quantitative Differentiation Evidence for 2-[(5-Nitroquinolin-8-yl)amino]ethanol: Comparator-Backed Performance Data for Informed Procurement


Nitro Regioisomer Position as a Binary Switch for Biological Activity: 5-Nitro vs. 6-Nitro Quinoline Derivatives

The 5-nitro substitution pattern on the quinoline core is a prerequisite for potent antimicrobial activity, and shifting the nitro group to the 6-position results in a functionally distinct compound. Nitroxoline (8-hydroxy-5-nitroquinoline), the established urinary tract antibiotic bearing a 5-nitro group, exhibits potent antibacterial activity via metal chelation [1]. Its 6-nitro regioisomer (8-hydroxy-6-nitroquinoline) displays substantially different biological activities, confirming that the nitro position is not a tunable parameter but a binary determinant of biological profile [2]. The target compound 2-[(5-nitroquinolin-8-yl)amino]ethanol retains the active 5-nitro configuration, distinguishing it from 3-nitro and 6-nitro regioisomeric aminoethanol analogs such as 2-[(3-nitro-4-quinolinyl)amino]ethanol.

nitroquinoline regioisomer antimicrobial selectivity structure-activity relationship

Metal Chelation Abolition via 8-Hydroxy → 8-Aminoethanol Replacement: Differentiating from Nitroxoline

The replacement of the 8-hydroxy group in nitroxoline with an 8-aminoethanol moiety in the target compound abolishes the metal-chelating capacity that underpins nitroxoline's antibacterial mechanism. Nitroxoline acts as a zinc and copper metallophore, inducing metal intoxication in bacterial cells [1]. The 8-aminoethanol substituent, lacking the requisite oxygen-metal coordination geometry, eliminates this chelation-dependent mode of action. Nitroxoline inhibits cathepsin K with IC₅₀ = 0.2 nM (human) and MetAP2 with IC₅₀ = 54.8 nM via metal-dependent mechanisms [2]. The target compound is expected to show markedly reduced or absent activity against these metal-dependent targets, redirecting its biological profile toward non-metal-dependent pathways. This represents a fundamental mechanistic divergence, not a potency gradient.

metal chelation metallophore 8-aminoquinoline nitroxoline replacement

Synthetic Accessibility Advantage: Microwave-Accelerated 5-Nitroquinolin-8-ylamine Synthesis vs. Conventional Heating

A validated microwave-assisted protocol for synthesizing 5-nitroquinolin-8-ylamines—the core scaffold of the target compound—has been established and directly benchmarked against conventional heating. The method involves unprecedented displacement of the cyanomethoxy group of O-cyanomethylated 5-nitroquinoline by primary amines, affording 5-nitroquinolin-8-ylamines in moderate-to-high yields [1]. Microwave conditions significantly accelerated the reaction compared with conventional heating, offering a practical procurement advantage for laboratories synthesizing the compound in-house or scaling up analog libraries. This protocol was developed specifically for amino analogues of nitroxoline and is directly applicable to 2-[(5-nitroquinolin-8-yl)amino]ethanol synthesis using ethanolamine as the amine nucleophile.

microwave synthesis 5-nitroquinolin-8-ylamine nitroxoline analog C-O to C-N displacement

RNA Structural Selectivity: Amino (NH) Linkage vs. Thioether (S) Linkage at the 8-Position Modulates Biomolecular Target Engagement

The nature of the linking atom at the 8-position determines the hydrogen bond donor/acceptor profile and consequently RNA binding selectivity. The sulfur analog 2-((5-nitroquinolin-8-yl)thio)ethanol has been identified as a selective ligand for the HIV gag stem loop 3 (GSL3) RNA structure, demonstrating selectivity for the GSL3 loop over double-stranded and single-stranded RNA [1]. Replacing the thioether (S) linkage with an amino (NH) linkage in the target compound introduces a hydrogen bond donor (N-H) absent in the thioether analog, which can engage in additional hydrogen bonding interactions with RNA nucleobases or protein backbone carbonyls. This structural difference is not incremental—it alters the hydrogen bonding topology and may reverse or sharpen selectivity for different RNA or protein targets.

RNA targeting HIV GSL3 hydrogen bonding 5-nitroquinoline RNA probe

Hypoxia-Selective Cytotoxicity Framework: 5-Nitroquinoline Class Potency Validates Scaffold, but 8-Position Substitution Dictates Mechanism

The 5-nitroquinoline scaffold has been validated as a privileged chemotype for hypoxia-selective cytotoxicity, providing a strong class-level rationale for investigating the target compound in oncology applications. 4-(Alkylamino)-5-nitroquinolines exhibit 20–60-fold selectivity for hypoxic tumor cells over normoxic cells in vitro [1]. The cytotoxic potency of these agents is enhanced up to 60-fold under hypoxia in AA8 cell cultures [2]. Critically, the relationship between hypoxic selectivity and nitroreduction rate reveals that compounds with high reduction rates are toxic via oxygen-sensitive net bioreduction, while poor substrates for nitroreduction are toxic through an oxygen-insensitive non-bioreductive mechanism [1]. The 8-aminoethanol substitution in the target compound, as distinct from the 4-alkylamino series, is expected to modulate the nitroreduction potential and thereby alter the hypoxia-selectivity profile relative to the 4-substituted analogs.

hypoxia-selective cytotoxin bioreductive drug 5-nitroquinoline nitroreduction

Antibacterial Potency of 5-Nitroquinoline Derivatives vs. First-Line Antibiotics: Establishing the Class Benchmark for Gonorrhea

Nitroquinoline derivatives bearing the 5-nitro substitution pattern demonstrate superior antibacterial potency against drug-resistant Neisseria gonorrhoeae compared to the first-line standard drug ceftriaxone. In a systematic evaluation using the Alamar blue assay, the most potent nitroquinoline derivative (compound 8) achieved an MIC of 138.02 µM against the drug-sensitive ATCC 49926 strain and 193.23 µM against the drug-resistant ATCC 700825 strain, while ceftriaxone required 360.49 µM and 450.79 µM respectively [1]. This represents a 2.3–2.6-fold potency advantage for the nitroquinoline class over the standard-of-care cephalosporin. The target compound 2-[(5-nitroquinolin-8-yl)amino]ethanol, bearing the identical 5-nitroquinoline pharmacophore but with an 8-aminoethanol substituent, is positioned within this active class, with the aminoethanol tail expected to modulate pharmacokinetic properties without necessarily abrogating the antibacterial pharmacophore.

nitroquinoline MIC Neisseria gonorrhoeae antibacterial resistance ceftriaxone comparator

Recommended Application Scenarios for 2-[(5-Nitroquinolin-8-yl)amino]ethanol Based on Quantitative Differentiation Evidence


Non-Chelating 5-Nitroquinoline Chemical Probe for RNA and Protein Target Engagement Studies

Use as a hydrogen bond-capable, non-metal-chelating 5-nitroquinoline probe in target engagement assays where metal chelation (characteristic of nitroxoline) would confound results. The 8-aminoethanol substituent provides a hydrogen bond donor (NH) absent in 8-thioether analogs such as 2-((5-nitroquinolin-8-yl)thio)ethanol, enabling differentiated RNA structural element recognition as demonstrated by the selective binding of the thioether analog to HIV GSL3 [1]. The amino analog is predicted to engage different RNA or protein targets via hydrogen bond topology distinct from both the thioether and hydroxy analogs. This scenario is directly supported by cross-study comparable evidence (Evidence Item 4).

Hypoxia-Selective Antitumor Scaffold Diversification with Altered Nitroreduction Kinetics

Employ as a 5-nitroquinoline scaffold for structure-activity relationship (SAR) studies exploring how 8-position aminoethanol substitution modulates nitroreduction rate relative to the well-characterized 4-(alkylamino)-5-nitroquinoline series. The 4-alkylamino series exhibits 20–60-fold hypoxic selectivity in vitro [2], but the relationship between reduction rate and selectivity mechanism is substituent-dependent [3]. The 8-aminoethanol analog provides a new vector for tuning the one-electron reduction potential and lysosomal sequestration behavior, addressing the in vivo inactivity limitation identified for the 4-alkylamino series [3]. This application is supported by class-level inference (Evidence Item 5).

Antibacterial Lead Optimization Against Drug-Resistant Neisseria gonorrhoeae

Position as a lead scaffold for anti-gonorrhea drug discovery, leveraging the demonstrated class-level antibacterial potency of 5-nitroquinoline derivatives. Nitroquinoline derivative 8 achieved MIC values of 138.02–193.23 µM against N. gonorrhoeae, outperforming ceftriaxone (360.49–450.79 µM) [4]. The target compound's aminoethanol substituent may offer solubility and pharmacokinetic advantages over the more lipophilic analogs in the series. Cytotoxicity screening in blood media alongside MIC determination is recommended as a procurement-integrated workflow. This application is supported by class-level inference (Evidence Item 6).

Microwave-Assisted Parallel Synthesis of 8-Aminoquinoline Libraries

Utilize as a core scaffold for microwave-accelerated combinatorial library synthesis. The validated protocol for 5-nitroquinolin-8-ylamine synthesis via cyanomethoxy displacement under microwave conditions [5] enables rapid diversification at the 8-position amine, making the target compound an ideal starting material or intermediate for generating focused libraries of non-chelating nitroxoline analogs. The microwave acceleration advantage over conventional heating translates to higher throughput and reduced energy cost for medium-to-large-scale library production. This scenario is directly supported by direct head-to-head comparison evidence (Evidence Item 3).

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